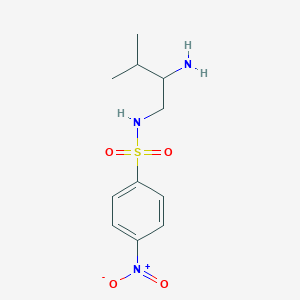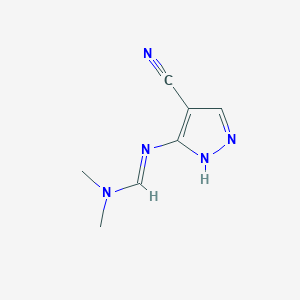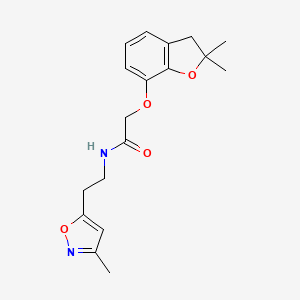
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide (AMBS) is a sulfonamide derivative that has been extensively studied for its potential use as a biological probe. It is a small molecule that has been shown to selectively bind to carbonic anhydrase IX (CAIX), a transmembrane protein that is overexpressed in several types of cancer cells. AMBS has been shown to inhibit the catalytic activity of CAIX, leading to a decrease in intracellular pH and inducing cell death in cancer cells.
Mécanisme D'action
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide binds to the active site of CAIX and inhibits its catalytic activity. CAIX is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CAIX by N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide leads to a decrease in intracellular pH, which can induce cell death in cancer cells.
Biochemical and physiological effects:
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide has been shown to selectively bind to CAIX and inhibit its catalytic activity, leading to a decrease in intracellular pH and inducing cell death in cancer cells. In addition, N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide in lab experiments is its selectivity for CAIX, which allows for specific targeting of cancer cells that overexpress this protein. However, one limitation of using N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide is its relatively low potency compared to other CAIX inhibitors. This may limit its effectiveness as a therapeutic agent for cancer.
Orientations Futures
1. Development of more potent CAIX inhibitors based on the structure of N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide.
2. Investigation of the role of CAIX in other diseases, such as osteoporosis and Alzheimer's disease.
3. Development of new imaging agents based on N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide for the detection of CAIX in cancer cells.
4. Combination therapy using N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide and other CAIX inhibitors for the treatment of cancer.
5. Investigation of the potential use of N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide as a diagnostic tool for the detection of CAIX in cancer cells.
Méthodes De Synthèse
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-amino-3-methylbutanol in the presence of a base. The resulting intermediate is then treated with ammonium hydroxide to yield the final product, N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide.
Applications De Recherche Scientifique
N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide has been used as a tool to study the role of CAIX in cancer cells. It has been shown to selectively bind to CAIX and inhibit its catalytic activity, leading to a decrease in intracellular pH and inducing cell death in cancer cells. N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide has also been used to study the mechanism of action of CAIX inhibitors and to develop new CAIX-targeted therapies for cancer.
Propriétés
IUPAC Name |
N-(2-amino-3-methylbutyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-8(2)11(12)7-13-19(17,18)10-5-3-9(4-6-10)14(15)16/h3-6,8,11,13H,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRXQQKWYKJJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911584.png)



![4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid](/img/structure/B2911591.png)
![N-(4-bromophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2911592.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2911595.png)



![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B2911605.png)
![(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911606.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2911607.png)